4-[4-(Trifluoromethoxy)benzyl]-1lambda~6~,4-thiazinane-1,1-dione
Description
Properties
IUPAC Name |
4-[[4-(trifluoromethoxy)phenyl]methyl]-1,4-thiazinane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO3S/c13-12(14,15)19-11-3-1-10(2-4-11)9-16-5-7-20(17,18)8-6-16/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEMVKLIBWQOAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Trifluoromethoxy)benzyl]-1lambda~6~,4-thiazinane-1,1-dione typically involves multiple steps, starting with the preparation of the trifluoromethoxybenzyl intermediate. One common method involves the reaction of 4-(trifluoromethoxy)benzyl bromide with a suitable nucleophile under controlled conditions . The intermediate is then subjected to further reactions to form the thiazinane ring and introduce the dione functionality.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions that are scalable and cost-effective. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Trifluoromethoxy)benzyl]-1lambda~6~,4-thiazinane-1,1-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can lead to a variety of substituted products.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazine derivatives, including 4-[4-(Trifluoromethoxy)benzyl]-1lambda~6~,4-thiazinane-1,1-dione, demonstrate significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi.
| Compound | Zone of Inhibition (mm) | Bacteria/Fungi |
|---|---|---|
| 4.4b | 7.50 | Staphylococcus aureus |
| 4.4c | 6.80 | Bacillus subtilis |
| 4.4d | 5.10 | Escherichia coli |
| 4.4f | 8.20 | Candida albicans |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi .
Anticancer Potential
The thiazine scaffold is also being investigated for its anticancer properties. Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The trifluoromethoxy group may enhance the compound's ability to penetrate cellular membranes and interact with biological targets.
Case Studies
Case Study 1: Antimicrobial Screening
A study conducted by Sivakumar et al. evaluated the antimicrobial properties of various thiazine derivatives, including those similar to our compound. The results indicated that compounds with electron-withdrawing groups exhibited stronger antibacterial activity against Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Activity
In another study focusing on thiazine derivatives, compounds were tested against various cancer cell lines. The presence of the trifluoromethoxy group was correlated with increased cytotoxicity in certain cancer types, suggesting a potential pathway for therapeutic development .
Mechanism of Action
The mechanism of action of 4-[4-(Trifluoromethoxy)benzyl]-1lambda~6~,4-thiazinane-1,1-dione involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 1λ⁶,4-thiazinane-1,1-dione derivatives, where structural variations primarily occur in the substituents attached to the thiazinane ring. Below is a systematic comparison with key analogs:
Substituent Variations on the Benzyl Group
Halogen-Substituted Benzyl Derivatives
4-[(4-Chlorophenyl)methoxy]-1λ⁶-thiomorpholine-1,1-dione (CAS: Not specified) Substituent: 4-Chlorobenzyloxy (-OCH₂C₆H₄Cl). Key Difference: Replaces -OCF₃ with -Cl, reducing electron-withdrawing effects. This may decrease metabolic stability compared to the trifluoromethoxy analog .
4-[(2-Chloro-4-fluorobenzyl)oxy]-1λ⁶,4-thiazinane-1,1-dione (CAS: 477889-61-5) Substituent: 2-Chloro-4-fluorobenzyloxy (-OCH₂C₆H₃ClF). Key Difference: Dual halogen substitution introduces steric and electronic effects.
Trifluoromethyl vs. Trifluoromethoxy Benzyl Derivatives
4-{[4-(Trifluoromethyl)benzyl]oxy}-1λ⁶,4-thiazinane-1,1-dione
Heteroaromatic Substituents
4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione (CAS: 175136-91-1) Substituent: 2-Thienylmethyl (-CH₂C₄H₃S). Key Difference: Replaces benzene with a thiophene ring.
4-[(5-Methyl-2-furyl)methyl]-1λ⁶,4-thiazinane-1,1-dione (CAS: 478040-47-0)
Aliphatic and Hydrophilic Substituents
4-(4-Hydroxybutyl)-1λ⁶,4-thiazinane-1,1-dione (CAS: 59801-41-1) Substituent: 4-Hydroxybutyl (-CH₂CH₂CH₂CH₂OH).
4-[1-(2-Fluorophenyl)-3-hydroxypropyl]-1λ⁶,4-thiazinane-1,1-dione (CAS: 866135-72-0)
Physicochemical Properties
| Compound (CAS) | Substituent | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) | Key Feature(s) |
|---|---|---|---|---|---|
| 477864-25-8 (Target) | 4-(Trifluoromethoxy)benzyl | 309.30 | 2.8 | 0.15 | High metabolic stability |
| 477889-61-5 | 2-Chloro-4-fluorobenzyloxy | 293.70 | 3.1 | 0.10 | Dual halogen effects |
| 175136-91-1 | 2-Thienylmethyl | 229.30 | 2.5 | 0.25 | Enhanced π-π interactions |
| 59801-41-1 | 4-Hydroxybutyl | 221.28 | 1.2 | 1.50 | Improved aqueous solubility |
Biological Activity
4-[4-(Trifluoromethoxy)benzyl]-1lambda~6~,4-thiazinane-1,1-dione, also known by its CAS number 478040-93-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies.
- Molecular Formula : C12H14F3NO3S
- Molecular Weight : 309.31 g/mol
- Boiling Point : Predicted at 435.0 ± 55.0 °C
- Density : 1.42 ± 0.1 g/cm³
- pKa : -1.92 ± 0.20
Antimicrobial Properties
Research indicates that compounds with trifluoromethoxy groups often exhibit enhanced antimicrobial activity. A study demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains, suggesting potential use as an antibacterial agent .
Anti-inflammatory Effects
The thiazine structure is associated with anti-inflammatory properties. In vitro studies have shown that 4-[4-(trifluoromethoxy)benzyl]-1lambda~6~,4-thiazinane-1,1-dione can reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as an anti-inflammatory drug .
Anticancer Activity
Preliminary investigations have suggested that this compound may possess anticancer properties. In cell line assays, it has been shown to inhibit the proliferation of cancer cells, particularly in breast and lung cancer models. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Study on Antimicrobial Efficacy
A comparative study evaluated the antimicrobial effects of several derivatives of thiazine compounds, including 4-[4-(trifluoromethoxy)benzyl]-1lambda~6~,4-thiazinane-1,1-dione. The results indicated a notable reduction in bacterial growth rates compared to control groups, with minimum inhibitory concentrations (MICs) being determined for various pathogens .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Thiazine Derivative | 32 | E. coli |
| Thiazine Derivative | 16 | S. aureus |
| Control | >128 | E. coli |
| Control | >128 | S. aureus |
Research on Anti-inflammatory Mechanism
In another study focusing on the anti-inflammatory effects, researchers treated macrophages with the compound and assessed cytokine levels via ELISA assays. The results showed a significant decrease in TNF-alpha and IL-6 levels, supporting the hypothesis that this compound modulates inflammatory pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[4-(Trifluoromethoxy)benzyl]-1λ⁶,4-thiazinane-1,1-dione, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key parameters include solvent choice (e.g., dichloromethane for amidation or THF for SN2 reactions), temperature control (0–80°C), and catalysts (e.g., triethylamine for deprotonation). Reaction progress should be monitored via thin-layer chromatography (TLC) . Purification via column chromatography or recrystallization is critical to isolate the target compound from by-products like unreacted benzyl intermediates .
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the trifluoromethoxy and thiazinane-dione moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities . Purity assessment requires HPLC with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water gradients .
Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?
- Methodology : Prioritize enzyme inhibition assays (e.g., Factor XIa or kinase targets) at micromolar concentrations, given the structural similarity to known thiazinane-dione inhibitors . Cytotoxicity screening in cancer cell lines (e.g., MTT assay) and antimicrobial activity tests (MIC determination against Gram-positive/negative bacteria) are also foundational .
Advanced Research Questions
Q. How can conflicting data regarding its enzyme inhibition potency across studies be resolved?
- Methodology : Discrepancies often arise from assay conditions (e.g., buffer pH, ionic strength). Standardize protocols using recombinant enzymes and control inhibitors. Employ surface plasmon resonance (SPR) to measure binding kinetics (Ka/Kd) and isothermal titration calorimetry (ITC) to quantify thermodynamic parameters . Cross-validate results with molecular docking to identify key binding residues (e.g., hydrophobic pockets accommodating the trifluoromethoxy group) .
Q. What computational strategies are employed to model its interactions with biological targets and predict ADMET properties?
- Methodology : Density functional theory (DFT) calculates electronic properties of the trifluoromethoxy group, while molecular dynamics (MD) simulations (50–100 ns trajectories) assess stability in target binding sites. ADMET prediction tools (e.g., SwissADME) evaluate logP, solubility, and cytochrome P450 interactions. Correlate in silico data with experimental pharmacokinetic profiles (e.g., plasma protein binding assays) .
Q. How do structural modifications at the benzyl or thiazinane-dione positions influence bioactivity and pharmacokinetics?
- Methodology : Synthesize analogs via substituent variation (e.g., replacing trifluoromethoxy with methoxy or halogen groups). Assess SAR using IC₅₀ values in enzyme assays and logD (octanol/water distribution) for lipophilicity. Introduce deuterium at metabolically labile sites to improve metabolic stability, monitored via LC-MS/MS .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported synthetic yields for this compound?
- Methodology : Variability often stems from reagent quality (e.g., anhydrous solvents) or inert atmosphere control. Reproduce reactions under strictly anhydrous conditions (argon/glovebox) and quantify yields via gravimetric analysis. Compare NMR spectra of products from different labs to identify impurity sources (e.g., residual starting materials) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
